2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
Overview
Description
2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry
Preparation Methods
The synthesis of 2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with β-keto nitriles. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve more scalable processes, but detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its potential use in developing new pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile can be compared with other pyridazine derivatives such as pyridazinone and pyridazine-3-one. These compounds share a similar core structure but differ in their functional groups and pharmacological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Similar compounds include:
- Pyridazinone
- Pyridazine-3-one
- 6-aryl-4,5-dihydro-3(2H)-pyridazinones
Properties
IUPAC Name |
2-methyl-3-oxopyridazine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-9-6(10)5(4-7)2-3-8-9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSGJDDCZCZRAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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